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Compound of Interest

Compound Name: Boc-Aminooxy-PEG3-bromide

Cat. No.: B611192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-Aminooxy-PEG3-bromide, a

heterobifunctional linker crucial in the development of targeted therapeutics, particularly

Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Boc-Aminooxy-PEG3-bromide
Boc-Aminooxy-PEG3-bromide is a valuable chemical tool in bioconjugation and drug

discovery. Its structure incorporates a Boc-protected aminooxy group, a flexible three-unit

polyethylene glycol (PEG) spacer, and a reactive bromide terminus. This combination of

features allows for the sequential and controlled linkage of two different molecular entities.

Physicochemical Data
The fundamental properties of Boc-Aminooxy-PEG3-bromide are summarized below.
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Property Value Reference(s)

Molecular Weight 372.26 g/mol [1]

Exact Mass 371.0944 g/mol [1]

Chemical Formula C13H26BrNO6 [1]

CAS Number 918132-15-7 [1]

IUPAC Name

tert-butyl (2-(2-(2-(2-

bromoethoxy)ethoxy)ethoxy)et

hoxy)carbamate

Purity Typically >95% [1]

Appearance White to off-white solid

Solubility Soluble in DMSO, DCM, DMF

Structural Information
Feature Description

Boc-protected Aminooxy Group

The tert-butyloxycarbonyl (Boc) group provides

a stable protecting group for the aminooxy

moiety, preventing premature reactions. It can

be readily removed under mild acidic conditions

to reveal the reactive aminooxy group.

PEG3 Spacer

The hydrophilic polyethylene glycol spacer

enhances the aqueous solubility of the molecule

and the resulting conjugate. The three PEG

units provide a flexible linker of a defined length,

which is often critical for optimizing the

biological activity of the final conjugate.

Bromide Terminus

The bromide is an excellent leaving group for

nucleophilic substitution reactions, allowing for

efficient conjugation to nucleophiles such as

amines, thiols, and hydroxyl groups.[1][2]
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Applications in PROTAC Development
Boc-Aminooxy-PEG3-bromide is extensively utilized as a PEG-based linker in the synthesis

of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein

by the proteasome.

Role in PROTAC Synthesis
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and

the geometry of the ternary complex formed between the target protein, the PROTAC, and the

E3 ligase. The flexible PEG3 chain of Boc-Aminooxy-PEG3-bromide allows for the spatial

orientation of the two ligands to be optimized for efficient ternary complex formation.

The heterobifunctional nature of Boc-Aminooxy-PEG3-bromide enables a modular and

sequential approach to PROTAC synthesis. Typically, one of the ligands (either for the target

protein or the E3 ligase) is first conjugated to the bromide end of the linker. Following this, the

Boc protecting group is removed, and the second ligand, often containing an aldehyde or

ketone, is attached via the aminooxy group to form a stable oxime linkage.

Signaling Pathway of PROTACs
The general mechanism of action for a PROTAC is illustrated in the following diagram.
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols
While specific protocols for Boc-Aminooxy-PEG3-bromide are not readily available in the

public domain, the following are representative procedures for the key reactions involved in its

use for bioconjugation, based on protocols for similar heterobifunctional PEG linkers. Note:

These protocols may require optimization for specific substrates and reaction conditions.

Nucleophilic Substitution with the Bromide Terminus
This protocol describes a general method for conjugating a molecule containing a primary

amine (Ligand 1) to the bromide end of Boc-Aminooxy-PEG3-bromide.

Materials:

Boc-Aminooxy-PEG3-bromide

Ligand 1 (containing a primary amine)

Anhydrous N,N-Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

Dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

Add DIPEA (2.0-3.0 equivalents) to the solution.

Add a solution of Boc-Aminooxy-PEG3-bromide (1.1-1.2 equivalents) in anhydrous DMF

dropwise to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography to yield the Boc-Aminooxy-PEG3-

Ligand 1 conjugate.

Deprotection of the Boc-Aminooxy Group
This protocol outlines the removal of the Boc protecting group to liberate the reactive aminooxy

functionality.

Materials:

Boc-Aminooxy-PEG3-Ligand 1 conjugate

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)
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Procedure:

Dissolve the Boc-Aminooxy-PEG3-Ligand 1 conjugate (1.0 equivalent) in DCM.

Add TFA to the solution to a final concentration of 20-50% (v/v).

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-

MS.

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-

evaporation with DCM or another suitable solvent may be necessary to ensure complete

removal of TFA.

The resulting deprotected product, Aminooxy-PEG3-Ligand 1, is often obtained as a TFA salt

and can be used in the next step without further purification.

Oxime Ligation
This protocol describes the reaction of the deprotected aminooxy group with a molecule

containing an aldehyde or ketone (Ligand 2) to form a stable oxime bond.

Materials:

Aminooxy-PEG3-Ligand 1 (TFA salt)

Ligand 2 (containing an aldehyde or ketone)

Anhydrous buffer (e.g., sodium acetate buffer, pH 4.5-5.5) or an organic solvent (e.g.,

ethanol, DMF)

Aniline (optional, as a catalyst)

Procedure:

Dissolve Aminooxy-PEG3-Ligand 1 (1.0 equivalent) and Ligand 2 (1.0-1.2 equivalents) in the

chosen solvent.
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If using a catalyst, add aniline to a final concentration of 10-100 mM. The use of a catalyst

can significantly increase the reaction rate, especially at neutral pH.

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or

LC-MS.

Upon completion, the final conjugate can be purified by an appropriate method, such as

preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion

chromatography.

Logical Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using Boc-
Aminooxy-PEG3-bromide.
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Caption: Generalized workflow for PROTAC synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b611192?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/21458
https://broadpharm.com/product/bp-23145
https://www.benchchem.com/product/b611192#molecular-weight-of-boc-aminooxy-peg3-bromide
https://www.benchchem.com/product/b611192#molecular-weight-of-boc-aminooxy-peg3-bromide
https://www.benchchem.com/product/b611192#molecular-weight-of-boc-aminooxy-peg3-bromide
https://www.benchchem.com/product/b611192#molecular-weight-of-boc-aminooxy-peg3-bromide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611192?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

